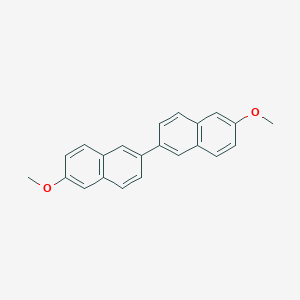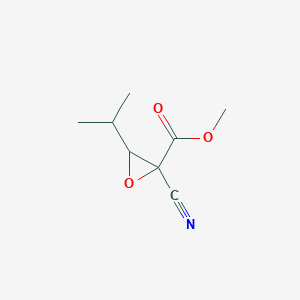
Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as M2C3PC, and it belongs to the family of oxiranes. M2C3PC has been synthesized through various methods, and its mechanism of action has been studied in different contexts.
Wirkmechanismus
The mechanism of action of M2C3PC is complex and has been studied in different contexts. In general, M2C3PC is a reactive compound that can undergo various chemical reactions. M2C3PC can undergo ring-opening reactions, which can lead to the formation of various compounds. M2C3PC can also undergo nucleophilic addition reactions, which can lead to the formation of various compounds. The mechanism of action of M2C3PC is highly dependent on the specific context in which it is used.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of M2C3PC have not been extensively studied. However, some studies have suggested that M2C3PC may have potential applications in the field of pharmacology. For example, M2C3PC has been studied for its potential as a prodrug, which can be activated in vivo to release an active pharmaceutical ingredient. M2C3PC has also been studied for its potential as a chiral auxiliary, which can be used to synthesize chiral pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
M2C3PC has several advantages and limitations for lab experiments. One of the main advantages of M2C3PC is its versatility as a building block for organic synthesis. M2C3PC can be used to synthesize various compounds with different properties, which makes it a valuable tool for organic chemists. However, one of the main limitations of M2C3PC is its reactivity. M2C3PC can react with various compounds, which can make it challenging to work with in some contexts.
Zukünftige Richtungen
There are several future directions for the study of M2C3PC. One potential direction is the development of new synthesis methods that are more efficient and scalable. Another potential direction is the study of M2C3PC in the context of materials science, including the synthesis of new materials with unique properties. In addition, the study of M2C3PC in the context of pharmacology and drug discovery is an area of active research. Overall, the study of M2C3PC has the potential to lead to the development of new compounds with valuable properties and applications in various fields.
Synthesemethoden
M2C3PC can be synthesized through various methods, including the reaction of ethyl 3-oxobutanoate with malononitrile in the presence of a base. This method involves the formation of a Michael adduct, which is then cyclized to form M2C3PC. Another method involves the reaction of ethyl cyanoacetate with chloroacetonitrile in the presence of a base. This method also involves the formation of a Michael adduct, which is then cyclized to form M2C3PC. The synthesis of M2C3PC is a complex process that requires careful attention to detail to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
M2C3PC has been extensively studied for its potential applications in scientific research. One of the most promising applications of M2C3PC is in the field of organic synthesis. M2C3PC can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. M2C3PC has also been studied for its potential as a reagent in asymmetric synthesis. In addition, M2C3PC has been investigated for its potential applications in the field of materials science, including the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
113966-64-6 |
|---|---|
Produktname |
Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate |
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)6-8(4-9,12-6)7(10)11-3/h5-6H,1-3H3 |
InChI-Schlüssel |
UKAHGYNCDGXMDN-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)(C#N)C(=O)OC |
Kanonische SMILES |
CC(C)C1C(O1)(C#N)C(=O)OC |
Synonyme |
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



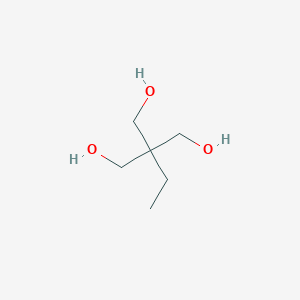
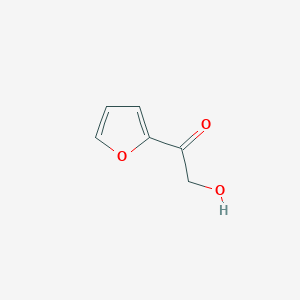

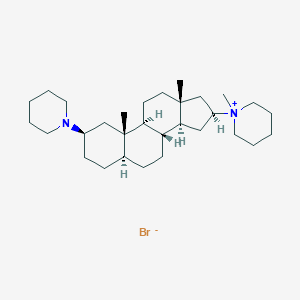
![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)



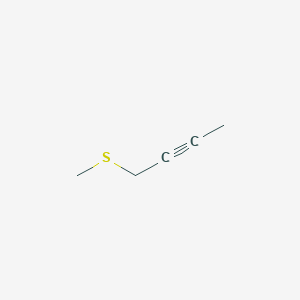
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
